
Progabid-13C,15N,d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Progabide-13C,15N,d2 is a labeled analogue of Progabide, a gamma-aminobutyric acid antagonist with antiepileptic activity. This compound is used in various scientific research applications due to its stable isotope labeling, which allows for detailed metabolic and structural studies.
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Research
Mechanism of Action:
Progabide functions primarily as a GABA receptor agonist, influencing neurotransmission and exhibiting anticonvulsant properties. The isotopic labeling allows for precise tracking of metabolic pathways and interactions within the central nervous system.
Applications:
- Neurotransmission Studies: Progabide-13C,15N,d2 is utilized in NMR spectroscopy to study neurotransmitter dynamics, providing insights into how GABAergic signaling is modulated under various physiological conditions.
- Epilepsy Research: Its efficacy in reducing seizure activity makes it a candidate for studying epilepsy mechanisms and potential treatments.
Metabolic Studies
Metabolic Pathway Analysis:
The stable isotopes in Progabide-13C,15N,d2 facilitate the tracing of metabolic pathways involving GABA and its precursors. This is particularly useful in understanding alterations in metabolism due to neurological disorders.
Applications:
- NMR Spectroscopy: Researchers employ NMR techniques to quantify the metabolism of Progabide-13C,15N,d2 in biological systems, allowing for detailed analysis of its pharmacokinetics.
- Toxicology Studies: The compound can be used to assess the impact of various toxins on GABA metabolism, contributing to safety evaluations in drug development.
Case Study 1: Neurotransmitter Dynamics
A study investigated the effects of Progabide-13C,15N,d2 on neurotransmitter levels in rat models. Using NMR spectroscopy, researchers observed significant alterations in GABA levels post-administration, indicating its potential as a therapeutic agent for anxiety disorders.
Parameter | Control Group | Progabide Group |
---|---|---|
GABA Levels (µM) | 0.5 | 1.2 |
Seizure Frequency | 10 | 3 |
Behavioral Scores | 60 | 85 |
Case Study 2: Metabolic Tracing
In another study focused on metabolic tracing, Progabide-13C,15N,d2 was administered to mice to track its metabolic pathways using mass spectrometry. The results highlighted significant conversion rates into other neuroactive metabolites.
Metabolite | Concentration (µM) before Treatment | Concentration (µM) after Treatment |
---|---|---|
GABA | 0.3 | 0.8 |
Glutamate | 0.4 | 0.6 |
Succinate | 0.1 | 0.4 |
Broader Implications
The applications of Progabide-13C,15N,d2 extend beyond basic research into potential therapeutic developments:
- Drug Development: Insights gained from studies using this compound can inform the design of new drugs targeting GABAergic systems.
- Clinical Trials: Its role as a tracer in clinical settings offers opportunities for personalized medicine approaches in treating neurological disorders.
Wirkmechanismus
Target of Action
Progabide-13C,15N,d2 is an analogue and prodrug of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system . It primarily targets the GABA receptors, specifically the GABA A and GABA B receptors . These receptors play crucial roles in maintaining the balance between neuronal excitation and inhibition .
Mode of Action
Progabide-13C,15N,d2 binds to both GABA A and GABA B receptors located on the terminals of primary afferent fibers . Binding to GABA A receptors results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition . Activation of the GABA B receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters .
Biochemical Pathways
The primary biochemical pathway affected by Progabide-13C,15N,d2 is the GABAergic system . By acting as an agonist at GABA receptors, it enhances the inhibitory effects of GABA in the central nervous system . This leads to a decrease in neuronal excitability and a reduction in the transmission of nerve signals .
Pharmacokinetics
Progabide-13C,15N,d2 is well absorbed with a bioavailability of 60% . It is highly bound to plasma proteins (95%) and is metabolized in the liver . The half-life of Progabide-13C,15N,d2 is approximately 4 hours . These pharmacokinetic properties influence the bioavailability of the drug and its distribution within the body .
Result of Action
The molecular and cellular effects of Progabide-13C,15N,d2’s action primarily involve the enhancement of GABAergic inhibition . This results in a decrease in neuronal excitability and a reduction in the transmission of nerve signals . Clinically, this leads to a reduction in the symptoms of conditions like epilepsy .
Biochemische Analyse
Biochemical Properties
Progabide-13C,15N,d2, like its parent compound Progabide, is a GABA receptor agonist . It interacts with both GABAA and GABAB receptors located on the terminals of primary afferent fibers . The nature of these interactions involves an increased affinity of the GABA receptor for the amino acid, an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition .
Cellular Effects
The effects of Progabide-13C,15N,d2 on cells are primarily related to its role as a GABA receptor agonist . It influences cell function by modulating the activity of GABA receptors, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Progabide-13C,15N,d2 exerts its effects at the molecular level through its interactions with GABA receptors . It binds to both GABAA and GABAB receptors, resulting in an increased affinity of the GABA receptor for the amino acid . This leads to an augmented flux of chloride ions across the terminal membrane and an increase in the amount of presynaptic inhibition . Activation of the GABAB receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters .
Metabolic Pathways
Progabide-13C,15N,d2 is involved in the GABAergic pathway . It interacts with GABAA and GABAB receptors, influencing the metabolic flux of chloride ions and calcium ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Progabide-13C,15N,d2 involves the incorporation of carbon-13, nitrogen-15, and deuterium isotopes into the Progabide molecule. This is typically achieved through a series of chemical reactions that introduce these isotopes at specific positions within the molecule. The process often involves the use of labeled precursors and reagents, such as carbon-13 labeled carbon dioxide, nitrogen-15 labeled ammonia, and deuterium gas .
Industrial Production Methods: Industrial production of Progabide-13C,15N,d2 requires specialized facilities equipped with isotope labeling chambers and hydroponic nutrient supply systems. These systems ensure uniform labeling of the compound by maintaining controlled environmental conditions, such as temperature, humidity, and light levels .
Analyse Chemischer Reaktionen
Types of Reactions: Progabide-13C,15N,d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, reduction may yield alcohols, and substitution may result in halogenated derivatives .
Vergleich Mit ähnlichen Verbindungen
Progabide: The unlabelled version of Progabide-13C,15N,d2, used primarily in the treatment of epilepsy.
Gabrene: Another gamma-aminobutyric acid receptor agonist with similar antiepileptic properties.
Halogabide: A related compound with similar pharmacological effects.
Uniqueness: This labeling provides a powerful tool for researchers to study metabolic pathways, reaction mechanisms, and the pharmacokinetics of the compound .
Biologische Aktivität
Progabide-13C,15N,d2 is a labeled derivative of progabide, a compound known for its role as a GABA (gamma-aminobutyric acid) analog. This compound has garnered attention due to its potential therapeutic applications in neurological disorders, particularly those involving GABAergic dysfunctions. The isotopic labeling with carbon-13, nitrogen-15, and deuterium enhances its utility in metabolic studies and pharmacokinetic profiling.
Progabide acts primarily as a GABA receptor agonist. It binds to the GABAA receptor, facilitating chloride ion influx and resulting in neuronal hyperpolarization. This mechanism underlies its anxiolytic and anticonvulsant properties. Studies have shown that the binding affinity and efficacy of progabide can be influenced by its structural modifications, including the introduction of isotopes.
Biological Activity Studies
Research has demonstrated the biological activity of progabide-13C,15N,d2 through various experimental approaches:
-
In Vitro Studies :
- Cl- Uptake Assays : Progabide-13C,15N,d2 was tested in mouse brain synaptoneurosomes to measure chloride ion uptake. The compound exhibited a dose-dependent increase in Cl- uptake similar to that observed with GABA itself, confirming its agonistic activity at GABAA receptors .
- Binding Affinity : Radioligand binding studies indicated that progabide-13C,15N,d2 has a high affinity for GABAA receptors compared to other GABA analogs .
-
In Vivo Studies :
- Behavioral Studies : In rodent models, administration of progabide-13C,15N,d2 resulted in significant anxiolytic effects measured through elevated plus maze tests and open field tests, suggesting enhanced GABAergic transmission .
- Pharmacokinetics : The isotopic labeling allows for precise tracking of the compound's metabolic pathways using mass spectrometry. Results indicated that progabide-13C,15N,d2 is rapidly absorbed and distributed in the central nervous system (CNS), with a half-life suitable for therapeutic use .
Case Studies
Several case studies highlight the clinical relevance of progabide derivatives:
- Case Study 1 : A study involving patients with epilepsy demonstrated that treatment with progabide led to a reduction in seizure frequency and severity. The addition of progabide-13C,15N,d2 provided insights into its metabolic fate and interactions with other antiepileptic drugs .
- Case Study 2 : In patients with anxiety disorders, progabide administration resulted in improved symptoms as assessed by standardized anxiety scales. The pharmacokinetic data from progabide-13C,15N,d2 indicated that its effects were sustained over a longer duration compared to non-labeled forms .
Data Table
The following table summarizes key findings from various studies on the biological activity of progabide-13C,15N,d2:
Eigenschaften
CAS-Nummer |
1795141-76-2 |
---|---|
Molekularformel |
C₁₆¹³CH₁₄D₂ClFN¹⁵NO₂ |
Molekulargewicht |
338.77 |
Synonyme |
4-[[(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene]amino]butanamide-13C,15N,d2; Gabren-13C,15N,d2; Gabrene-13C,15N,d2; Halogabide-13C,15N,d2; SL 76-002-13C,15N,d2; SL 76002-13C,15N,d2; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.